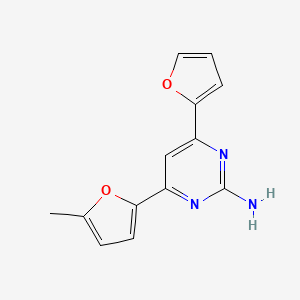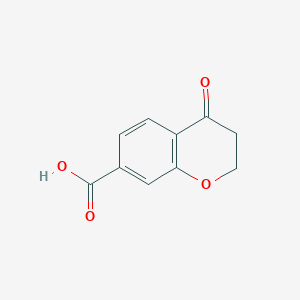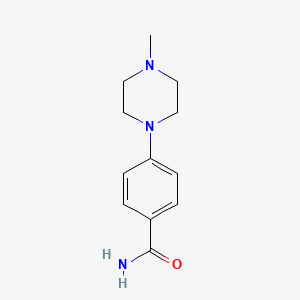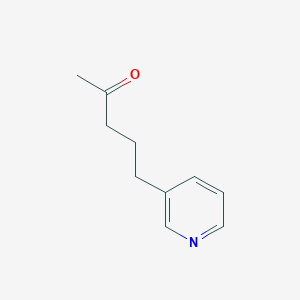
5-(Pyridin-3-yl)pentan-2-one
Übersicht
Beschreibung
5-(Pyridin-3-yl)pentan-2-one is a chemical compound that has been studied in various scientific contexts . It has been observed to exist in a keto-enol equilibrium between two tautomers based on 1H and 13C NMR spectroscopy .
Synthesis Analysis
The synthesis of 5-(Pyridin-3-yl)pentan-2-one has been reported in the literature . One method involves the reaction of ethyl-2-pyridinecarboxylate and acetone . Another method involves the reaction of two equivalents of 2-acetylpyridine with the aromatic aldehyde to give the 4-aryl-1,5-bis(pyridin-2-yl)pentane-1,5-dione directly or sequentially via the chalcone .Molecular Structure Analysis
The molecular structure of 5-(Pyridin-3-yl)pentan-2-one has been analyzed using various techniques . The InChI code for this compound is 1S/C10H13NO/c1-9(12)4-2-5-10-6-3-7-11-8-10/h3,6-8H,2,4-5H2,1H3 .Chemical Reactions Analysis
The chemical reactions involving 5-(Pyridin-3-yl)pentan-2-one have been studied . A keto-enol equilibrium between two tautomers of the compound was observed in solution . The compound also reacts with ethyl-2-pyridinecarboxylate and acetone to form 1,5-bis(pyridin-2-yl)pentane-1,5-dione .Physical And Chemical Properties Analysis
5-(Pyridin-3-yl)pentan-2-one is a liquid at room temperature . It has a molecular weight of 163.22 .Wissenschaftliche Forschungsanwendungen
Fluorescent Probes and Sensors
The compound’s aromatic pyridine ring allows it to act as a fluorescent probe. Scientists have exploited this property to develop pH-sensitive probes . These probes can distinguish between normal and tumor cells based on their fluorescence response. Such applications are crucial in cancer research and diagnostics.
Safety and Hazards
Wirkmechanismus
Target of Action
It belongs to the class of organic compounds known as aralkylamines , which are alkylamines in which the alkyl group is substituted at one carbon atom by an aromatic hydrocarbyl group . These compounds are known to interact with a variety of biological targets, including receptors, enzymes, and ion channels.
Mode of Action
Based on its structural similarity to other aralkylamines , it may interact with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects. These interactions can lead to changes in the conformation or activity of the target, thereby modulating its function.
Biochemical Pathways
Aralkylamines can influence a variety of biochemical pathways depending on their specific targets . For example, they may modulate signal transduction pathways, enzymatic reactions, or ion channel activity.
Pharmacokinetics
Its molecular weight of 16322 suggests that it may have good oral bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed. Its liquid physical form may also facilitate absorption.
Result of Action
Based on its structural similarity to other aralkylamines , it may modulate the activity of its targets, leading to changes in cellular signaling, metabolism, or ion transport.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 5-(Pyridin-3-yl)pentan-2-one . For example, factors such as pH, temperature, and the presence of other molecules can affect its solubility, stability, and interactions with its targets. Its storage temperature is room temperature , suggesting that it is stable under normal environmental conditions.
Eigenschaften
IUPAC Name |
5-pyridin-3-ylpentan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-9(12)4-2-5-10-6-3-7-11-8-10/h3,6-8H,2,4-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRNYVXCVAMTSMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCCC1=CN=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901310869 | |
| Record name | 5-(3-Pyridinyl)-2-pentanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901310869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Pyridin-3-yl)pentan-2-one | |
CAS RN |
90874-88-7 | |
| Record name | 5-(3-Pyridinyl)-2-pentanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=90874-88-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(3-Pyridinyl)-2-pentanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901310869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


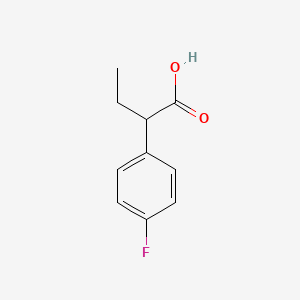
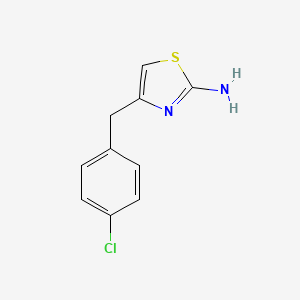
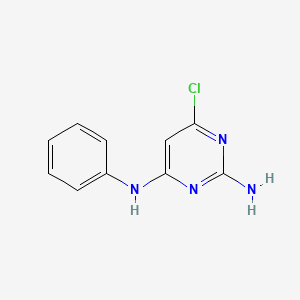
![1-(4-Methoxyphenyl)-1H-pyrazolo[4,3-c]quinolin-7-ol](/img/structure/B3166137.png)

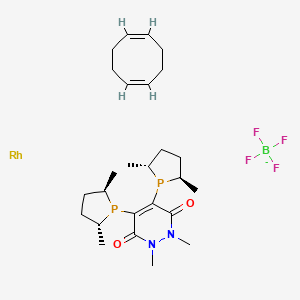


![4-[(2-Methylprop-2-en-1-yl)oxy]aniline](/img/structure/B3166181.png)
